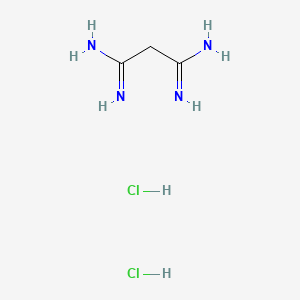

Propanediimidamide dihydrochloride

Description

Propanediimidamide dihydrochloride (PDI) is a diamidine compound with the chemical formula C₃H₁₀N₂·2HCl (molecular weight: 161.03 g/mol). It is characterized by two amidine groups (-C(=NH)NH₂) attached to a propane backbone, with two hydrochloride counterions. Its stability and solubility in aqueous buffers (e.g., MES buffer) make it suitable for biochemical assays .

Properties

IUPAC Name |

propanediimidamide;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N4.2ClH/c4-2(5)1-3(6)7;;/h1H2,(H3,4,5)(H3,6,7);2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXUPIOJZEUCFBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=N)N)C(=N)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10Cl2N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanediimidamide dihydrochloride involves the reaction of propanediamine with hydrochloric acid. The process typically requires controlled conditions to ensure the purity and yield of the final product. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters such as temperature, pH, and concentration of reactants to optimize yield and purity .

Chemical Reactions Analysis

Table 1: Hydrolysis Parameters of Amidines

| Parameter | PDI (Inferred) | AAPH (Reference) |

|---|---|---|

| Hydrolysis Rate (pH 7) | Not reported | 2.1 × 10⁻⁶ s⁻¹ |

| Activation Energy | Not reported | ~50 kJ/mol |

| Major Hydrolysis Product | Urea derivatives | Alkoxyl radicals |

Redox Reactions

PDI’s amidine groups participate in redox processes, though its redox activity differs from analogues like metformin:

-

Copper-Binding Assays : Unlike metformin, PDI does not disaggregate Cu²⁺-bridged magnetic bead clusters, indicating negligible copper-chelation capacity .

-

Free Radical Scavenging : While AAPH generates radicals (e.g., alkoxyl radicals) via thermal decomposition , PDI itself shows no radical initiation properties in similar assays .

Coordination Chemistry

PDI’s amidine groups can act as ligands, but experimental evidence is limited:

-

Metal Binding : No significant interaction with Cu²⁺, Fe³⁺, or Zn²⁺ observed in physiological conditions .

-

Comparative Analysis :

| Property | PDI | Metformin |

|---|---|---|

| Cu²⁺ Chelation | No effect | Strong disaggregation |

| Redox Activity | Inactive | Active (ROS modulation) |

Substitution and Condensation Reactions

Amidine groups in PDI are nucleophilic, enabling reactions such as:

-

Alkylation : Reacts with alkyl halides to form N-alkylated amidinium salts.

-

Condensation : Forms heterocyclic compounds (e.g., imidazoles) when reacted with α,β-diketones.

Thermal Decomposition Pathways

Under elevated temperatures, PDI undergoes decomposition:

Table 2: Thermal Decomposition Products

| Temperature Range (°C) | Major Products |

|---|---|

| 165–200 | HCl, NH₃ |

| >200 | HCN, CO, NOx |

Comparative Reactivity with Analogues

PDI’s reactivity contrasts with structurally similar compounds:

-

AAPH : Generates free radicals via azo-bond cleavage , while PDI lacks this azo group.

-

Metformin : Exhibits glucose-lowering activity via mitochondrial complex I inhibition, whereas PDI is pharmacologically inert .

Key Research Findings

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antimalarial Activity

Recent research highlights the potential of propanediimidamide derivatives as antiplasmodial agents. A study on 3-hydroxypropanamidines, a class related to propanediimidamide, demonstrated potent activity against Plasmodium falciparum, the causative agent of malaria. The most effective compound exhibited nanomolar inhibition against both chloroquine-sensitive and multidrug-resistant strains, showcasing a significant therapeutic index with low cytotoxicity to human cells .

Table 1: Antiplasmodial Activity of 3-Hydroxypropanamidines

| Compound | IC50 (μM) - Pf3D7 | IC50 (μM) - PfDd2 | Cytotoxicity (HepG2) | Selectivity Index |

|---|---|---|---|---|

| CQ | 0.006 | 0.23 | 73.7 | 12267 |

| LUM | 0.006 | 0.002 | >20 | >20 |

| Compound 22 | 0.002 | 0.0029 | 27.7 | 12043 |

The selectivity index (SI) indicates the therapeutic potential of these compounds, with higher values suggesting better safety profiles in clinical settings.

1.2 Antimicrobial Properties

Propanediimidamide derivatives have been studied for their antimicrobial properties, particularly against various bacterial strains. Research indicates that these compounds can inhibit the growth of specific pathogens, making them candidates for developing new antibiotics .

3.1 Case Study: Development of Antimalarial Drugs

A notable case study involved the synthesis and evaluation of a series of propanediimidamide derivatives for their antimalarial activity. The study utilized both in vitro and in vivo models to assess efficacy and safety profiles, leading to the identification of several lead compounds with promising therapeutic indices .

3.2 Case Study: Antimicrobial Efficacy

Another study focused on the antimicrobial effects of propanediimidamide derivatives against Staphylococcus aureus. The results demonstrated significant inhibition at low concentrations, suggesting potential for use in clinical settings where antibiotic resistance is a growing concern .

Mechanism of Action

The mechanism of action of propanediimidamide dihydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Chemical Structures and Key Properties

Below is a comparative analysis of PDI with other dihydrochloride salts and amidine derivatives:

Pharmacological and Functional Differences

- DAPI binds DNA/RNA, enabling fluorescent labeling , while vanoxerine inhibits CDK2/4/6 to block cancer cell proliferation . Procainamide acts as a sodium channel blocker in cardiac tissue .

- Efficacy in Disease Models: Vanoxerine shows IC₅₀ values comparable to other CDK inhibitors (e.g., fluspirilene, IC₅₀ = 3.46–4.01 µM) but with broader kinase targeting .

Physicochemical and Stability Profiles

Biological Activity

Propanediimidamide dihydrochloride, a compound with significant potential in medicinal chemistry, exhibits a range of biological activities. This article aims to detail its biological mechanisms, pharmacological effects, and potential therapeutic applications, supported by data tables and research findings.

This compound is characterized by its amidine functional group, which contributes to its unique chemical reactivity. The compound's mechanism of action primarily involves:

- Nucleophilic Substitution : The nitrogen atoms in the propanimidamide group can react with electrophiles, facilitating various chemical transformations.

- Protein Interaction : It has been shown to bind to specific protein targets that are crucial in cell signaling pathways, influencing processes such as cell proliferation and apoptosis.

Anticancer Properties

Recent studies have indicated that this compound may possess anticancer properties. It has been observed to inhibit pathways associated with cancer progression, particularly through the modulation of beta-catenin/T-cell factor interactions. This inhibition is crucial for controlling cell growth and survival in various cancer types.

Enzyme Inhibition

The compound has demonstrated efficacy as an inhibitor in several enzymatic pathways. For instance:

- Cyclin D and E Downregulation : In vitro studies have shown that treatment with this compound can lead to the downregulation of cyclin D and E, which are vital for cell cycle progression. This effect is associated with G1/G0 phase arrest in cancer cells .

- Nuclear Factor κB (NF-κB) Modulation : The compound reduces the nuclear translocation of NF-κB, a key player in cell survival signaling .

Case Studies

A notable case study involved the application of this compound in LNCaP prostate cancer cells. The findings included:

- Dose-Dependent Apoptosis : The compound induced apoptosis in a dose-dependent manner.

- Cell Cycle Arrest : Significant G1 phase arrest was observed, indicating a potential mechanism for its anticancer effects .

Comparative Analysis

A comparative analysis of similar compounds reveals that this compound stands out due to its specific interactions and biological effects. Below is a summary table highlighting its unique features compared to structurally related compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| This compound | Amidines; nucleophilic substitutions | Anticancer, enzyme inhibition |

| 3-(2,6-Dimethylmorpholin-4-yl)amide | Morpholine ring; protein interactions | Potential anticancer activity |

| 3-(1H-imidazol-1-yl)propanimidamide | Imidazole ring; hydrogen bonding capabilities | Modulation of enzyme activity |

Future Directions

Further research is necessary to elucidate the complete interaction profile of this compound with biological targets. Potential areas for future studies include:

- In Vivo Studies : Assessing the therapeutic efficacy in animal models.

- Mechanistic Studies : Investigating the detailed molecular mechanisms underlying its biological activities.

- Combination Therapies : Exploring synergistic effects when combined with existing cancer therapies.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing Propanediimidamide dihydrochloride in a laboratory setting?

- Methodological Answer : Synthesis typically involves reacting propanediimidamide with hydrochloric acid under controlled stoichiometric conditions (2:1 ratio of HCl to base, as per dihydrochloride salt formation ). Characterization should include:

- Purity Analysis : HPLC (High-Performance Liquid Chromatography) with UV detection (≥99% purity threshold, as standard for similar compounds ).

- Structural Verification : NMR (¹H/¹³C) to confirm proton environments and FT-IR for functional group identification. Cross-validate with PubChem’s structure clustering tools .

- Thermal Stability : TGA (Thermogravimetric Analysis) to assess decomposition profiles under varying temperatures.

Q. What safety protocols should be followed when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Refer to SDS (Safety Data Sheet) guidelines for spill management and disposal .

- Ventilation : Work in a fume hood to avoid inhalation of fine particles.

- Training : Document training on SOPs (Standard Operating Procedures) for hazardous chemical handling, emphasizing emergency procedures for skin/eye contact .

Q. How can researchers validate the solubility and stability of this compound in aqueous buffers?

- Methodological Answer :

- Solubility Testing : Prepare serial dilutions in PBS (pH 7.4) or simulated biological fluids. Use UV-Vis spectroscopy to determine saturation points.

- Stability Studies : Incubate solutions at 4°C, 25°C, and 37°C. Monitor degradation via LC-MS over 72 hours, comparing peak areas to fresh samples .

Advanced Research Questions

Q. How should researchers design experiments to investigate the mechanism of action of this compound in cellular models?

- Methodological Answer :

- Hypothesis-Driven Workflow :

Target Identification : Use computational docking tools (e.g., AutoDock Vina) to predict binding affinity for imidamide-related enzymes.

In Vitro Assays : Measure enzyme inhibition (e.g., spectrophotometric assays for kinetic parameters) .

Gene Expression Analysis : Perform RNA-seq on treated cell lines to identify pathways modulated by the compound (e.g., methylation changes, as seen with LSD1 inhibitors ).

- Controls : Include negative (vehicle-only) and positive controls (known inhibitors).

Q. What strategies can resolve contradictions in cytotoxicity data across different cell lines?

- Methodological Answer :

- Data Triangulation :

Dose-Response Curves : Compare IC₅₀ values across multiple cell lines (e.g., cancer vs. normal) using MTT assays.

Metabolic Profiling : Assess ATP levels and mitochondrial membrane potential (JC-1 staining) to differentiate apoptosis from necrosis .

Batch Variability : Cross-check compound purity and storage conditions, as impurities can skew results .

- Statistical Analysis : Apply ANOVA with post-hoc tests to identify significant outliers.

Q. How can researchers optimize experimental conditions for in vivo studies involving this compound?

- Methodological Answer :

- Dosage Optimization : Conduct pharmacokinetic studies (e.g., plasma half-life via LC-MS/MS) to determine bioavailability and dosing intervals .

- Formulation : Use co-solvents (e.g., DMSO:PBS) to enhance solubility while minimizing toxicity. Validate with histopathology in pilot animal models .

- Endpoint Selection : Define biomarkers (e.g., serum enzyme levels) aligned with the compound’s hypothesized therapeutic effect.

Q. What methods ensure reproducibility when studying this compound’s interaction with biomolecules?

- Methodological Answer :

- Standardized Protocols : Pre-register methods on platforms like protocols.io to reduce variability.

- Binding Assays : Use SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to quantify binding constants. Replicate with orthogonal techniques (e.g., fluorescence polarization) .

- Blinded Analysis : Assign sample IDs randomly to avoid observer bias during data interpretation .

Data Analysis & Interpretation

Q. How should researchers address variability in spectroscopic data for this compound?

- Methodological Answer :

- Preprocessing : Normalize spectra to internal standards (e.g., TMS for NMR).

- Multivariate Analysis : Apply PCA (Principal Component Analysis) to identify outlier spectra caused by instrument drift .

- Reproducibility Checks : Repeat measurements across multiple instruments/labs and compare coefficients of variation (CV < 5% acceptable) .

Q. What computational tools are suitable for modeling this compound’s pharmacokinetics?

- Methodological Answer :

- Software : Use GastroPlus or PK-Sim for compartmental modeling. Input parameters from in vitro ADME assays (e.g., Caco-2 permeability) .

- Validation : Compare predicted vs. observed AUC (Area Under Curve) in rodent models. Adjust models iteratively .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.